Silane, dimethylphenyl(3-phenylpropyl)-

Description

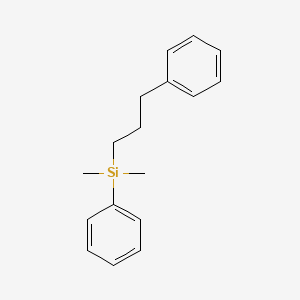

"Silane, dimethylphenyl(3-phenylpropyl)-" is an organosilicon compound characterized by a silicon atom bonded to a dimethylphenyl group and a 3-phenylpropyl substituent. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and thermal stability, making it valuable in applications like surface coatings, adhesives, and polymer modification .

Properties

CAS No. |

79294-25-0 |

|---|---|

Molecular Formula |

C17H22Si |

Molecular Weight |

254.44 g/mol |

IUPAC Name |

dimethyl-phenyl-(3-phenylpropyl)silane |

InChI |

InChI=1S/C17H22Si/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,9,12,15H2,1-2H3 |

InChI Key |

JNKNLDCBDDBHOK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, dimethylphenyl(3-phenylpropyl)- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction can be catalyzed by various transition metals such as platinum, rhodium, or palladium. The general reaction scheme is as follows:

R-SiH+CH2=CH-R’→R-Si-CH2CH2R’

In this case, R represents the dimethylphenyl group, and R’ represents the 3-phenylpropyl group.

Industrial Production Methods: Industrial production of silanes often involves the direct reaction of silicon with alkyl halides in the presence of a copper catalyst. This method is known as the Rochow process. For silane, dimethylphenyl(3-phenylpropyl)-, a similar approach can be adapted where the specific organic groups are introduced through controlled reactions.

Chemical Reactions Analysis

Types of Reactions: Silane, dimethylphenyl(3-phenylpropyl)- can undergo various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

Reduction: Silanes can act as reducing agents, donating hydride ions in reactions.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the organic groups attached to silicon are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Silanes can be reduced using reagents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes with different organic groups.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Silane, dimethylphenyl(3-phenylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.

Biology and Medicine: In biological research, silanes are used to modify surfaces of biomaterials to improve their biocompatibility. Silane, dimethylphenyl(3-phenylpropyl)- can be used to functionalize surfaces for specific interactions with biological molecules.

Industry: In the industrial sector, silanes are used as coupling agents to improve the adhesion between inorganic materials and organic polymers. This compound can be used in the production of advanced materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of silane, dimethylphenyl(3-phenylpropyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The presence of phenyl and propyl groups enhances the compound’s reactivity and allows for specific interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

The following analysis compares "Silane, dimethylphenyl(3-phenylpropyl)-" with structurally related silanes, focusing on substituent groups, applications, and key properties.

Chlorinated Silanes

- (3-Chloropropyl)dimethoxymethylsilane (CAS 18171-19-2)

- Molecular formula: C₆H₁₅ClO₂Si

- Molar mass: 182.72 g/mol

Dichloro(methyl)(3,3,3-trifluoropropyl)silane

Phenyl-Containing Silanes

- (3-Phenylpropyl)-methyldichlorosilane (PMDS)

- Structure : Methyl and dichloro groups attached to a phenylpropyl-substituted silicon.

- Applications : Key in synthesizing superhydrophobic coatings due to its ability to form dense, water-repellent surfaces .

- Comparison : Unlike "Silane, dimethylphenyl(3-phenylpropyl)-", PMDS retains hydrolyzable Cl groups, enabling faster crosslinking but lower thermal stability .

Acryloxy-Functionalized Silanes

- (3-Acryloxypropyl)methyldichlorosilane

Glycidoxy-Functionalized Silanes

- (3-Glycidoxypropyl)methyldiethoxysilane

Data Table: Comparative Analysis of Key Organosilanes

¹ Exact data for "Silane, dimethylphenyl(3-phenylpropyl)-" is inferred from analogous phenylpropyl silanes in the literature.

Key Research Findings

- Reactivity : Phenyl-substituted silanes exhibit slower hydrolysis compared to chlorinated analogs due to steric hindrance and electron donation from aromatic rings .

- Thermal Stability : Dimethylphenyl groups enhance thermal degradation resistance up to 300°C, outperforming glycidoxy and acryloxy variants .

- Hydrophobicity : Phenylpropyl silanes form coatings with water contact angles >150°, rivaling fluorinated silanes but at lower cost .

Notes on Discrepancies and Limitations

- Naming conventions in the evidence (e.g., "PMDS" in vs.

- Data gaps exist for the exact density, melting point, and synthesis protocols of "Silane, dimethylphenyl(3-phenylpropyl)-", necessitating further primary literature review.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.